N1-(4-fluorophenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-(4-fluorophenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a bis-aryl sulfonyl piperidine scaffold. The compound features two 4-fluorophenyl groups: one attached to a phenethylamine moiety (N1-substituent) and the other as a sulfonyl group on the piperidine ring (N2-substituent). This dual fluorination likely enhances its metabolic stability and binding affinity compared to non-fluorinated analogs, as fluorine atoms are known to modulate lipophilicity and electronic properties in medicinal chemistry .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)ethyl]-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2N3O4S/c24-18-6-4-17(5-7-18)12-14-26-22(29)23(30)27-15-13-20-3-1-2-16-28(20)33(31,32)21-10-8-19(25)9-11-21/h4-11,20H,1-3,12-16H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQAEYVLHCCMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as piperidines, interact with a variety of genes
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of biological activities, including enzyme inhibition and antiviral properties. Further investigation is needed to determine the exact pathways affected by this compound.
Biological Activity
N1-(4-fluorophenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound notable for its complex structure, which includes a fluorophenethyl group and a piperidine moiety linked through an oxalamide functional group. This compound is primarily utilized in scientific research, particularly in medicinal chemistry and biological studies.
- Molecular Formula : C23H27F2N3O4S
- Molecular Weight : 479.54 g/mol
- Key Features : Presence of fluorine atoms, piperidine structure, and oxalamide linkage.
The compound's mechanism of action may involve interactions with various molecular targets, including enzymes and receptors. The fluorophenyl group is likely to engage with hydrophobic pockets in proteins, while the sulfonyl group could form hydrogen bonds with amino acid residues. These interactions can modulate enzyme or receptor activities, potentially influencing pharmacological effects.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C22H25F2N3O4S | 465.52 g/mol | Slight variations in substituents |
| N'-(4-ethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | C24H30FN3O4S | 475.58 g/mol | Contains an ethyl group instead of fluorophenethyl |
| N1-(4-methoxyphenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H27F3N3O4S | 480.54 g/mol | Features a methoxy substitution affecting solubility |
Research Applications
Although specific studies on this compound are scarce, it is suggested that it may have applications in:
- Medicinal Chemistry : As a potential pharmacological agent targeting neurological disorders.
- Biological Research : Investigating interactions with biological targets such as enzymes and receptors.
Case Studies and Related Research
While direct case studies on this specific compound are not available, related compounds have demonstrated promising biological activities:
- Histamine H3 Receptor Antagonists : Research on similar piperidine derivatives has shown their potential as antagonists/inverse agonists at histamine receptors, indicating possible neuropharmacological applications .
- Antiviral Properties : Other structurally related compounds have exhibited antiviral activity against various viruses, suggesting that modifications to the piperidine structure can enhance biological efficacy .
Comparison with Similar Compounds
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (Compound 6)
N1-(4-chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.2HCl (Compound 27)
N1-(4-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide (BNM-III-170)
- Structure : Replaces the piperidine-sulfonyl group with a bicyclic indenyl-guanidine motif.
- Activity : Showed sub-micromolar inhibition of HIV entry (IC₅₀ = 0.3 µM), emphasizing the role of rigid, guanidine-containing scaffolds in enhancing binding to viral glycoproteins .
Analogues with Piperidine Sulfonyl Modifications
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide (CAS 898406-62-7)
- Structure : Nearly identical to the target compound but substitutes the 4-fluorophenylsulfonyl group with a 4-chlorophenylsulfonyl moiety.
N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 23)
- Structure : Features a 3-chloro-5-fluorophenyl group and a 4-methoxyphenethyl chain.
- Synthesis : Achieved 33% yield via TBTU-mediated coupling .
- Activity : Demonstrated moderate CYP3A4 inhibition (51% at 10 µM), indicating that meta-substitution on the aryl ring may influence off-target enzyme interactions .
Functional Analogues in Flavor Chemistry
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)
- Structure : Lacks the piperidine-sulfonyl group but retains the oxalamide core with methoxy and pyridyl substituents.
- Activity: A potent umami flavor enhancer (EC₅₀ = 12 µM at hTAS1R1/hTAS1R3 receptors) approved for commercial use (FEMA 4233). Its regulatory approval underscores the safety profile of oxalamides in non-therapeutic applications .
Comparative Data Table
Key Research Findings
- Antiviral Potency : Piperidine-sulfonyl oxalamides with halogenated aryl groups (e.g., 4-fluoro, 4-chloro) show consistent activity against HIV-1, likely due to enhanced interactions with the CD4-binding pocket .
- Metabolic Stability : Fluorine substitution at the 4-position of phenyl groups improves metabolic resistance to oxidative degradation, as seen in S336 and related flavor compounds .
- Toxicity Considerations : While some oxalamides inhibit CYP enzymes (e.g., Compound 23), the target compound’s safety profile remains uncharacterized .
Preparation Methods
Functionalization of Piperidine with Sulfonyl Groups
The introduction of the 4-fluorophenylsulfonyl group onto piperidine follows established sulfonylation protocols. Piperidine is reacted with 4-fluorophenylsulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine in dichloromethane (DCM) at 0–25°C. The reaction proceeds via nucleophilic substitution, yielding 1-((4-fluorophenyl)sulfonyl)piperidine. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
Alkylation to Introduce the Ethylamine Side Chain
The ethylamine side chain at the 2-position of the piperidine ring is installed through alkylation. Using 1-((4-fluorophenyl)sulfonyl)piperidine as the substrate, bromoethylamine hydrobromide is coupled under reflux conditions in acetonitrile with potassium carbonate (K₂CO₃) as the base. The product, 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethylamine, is isolated via solvent evaporation and recrystallization from ethanol/water (yield: 70–80%).
Preparation of 4-Fluorophenethylamine
The 4-fluorophenethylamine moiety is synthesized through reduction of the corresponding nitrile. 4-Fluorobenzonitrile undergoes hydrogenation using Raney nickel or palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol at 50–60°C. The reaction is monitored by thin-layer chromatography (TLC), and the amine is purified via distillation under reduced pressure (yield: 85–90%).
Oxalamide Coupling Reaction
The final step involves coupling the two amine intermediates via an oxalyl bridge. This is achieved using oxalyl chloride as the coupling agent.
Reaction Conditions and Mechanism
- Activation of Oxalyl Chloride : Oxalyl chloride is added dropwise to a solution of 4-fluorophenethylamine in anhydrous tetrahydrofuran (THF) at −10°C, forming the intermediate oxalyl dichloride-amine adduct.
- Second Amine Coupling : The piperidine-sulfonyl ethylamine is added slowly to the reaction mixture, which is then warmed to room temperature and stirred for 12–24 hours.
- Workup : The reaction is quenched with ice-cold water, and the precipitated product is filtered, washed with cold methanol, and dried under vacuum.
Optimization and Yield Enhancement
- Temperature Control : Maintaining sub-zero temperatures during oxalyl chloride addition minimizes side reactions such as over-acylation.
- Stoichiometry : A 1:1 molar ratio of both amines to oxalyl chloride ensures complete conversion.
- Purification : Flash chromatography (silica gel, 5% methanol in DCM) or recrystallization from acetone/hexane yields the final compound at >98% purity (overall yield: 60–65%).
Analytical Characterization
Critical data for intermediates and the final product are summarized below:
Table 1. Physical Properties of Key Intermediates
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Purity (%) |
|---|---|---|---|---|
| 1-((4-Fluorophenyl)sulfonyl)piperidine | C₁₁H₁₃FNO₂S | 257.29 | 112–114 | 95 |
| 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethylamine | C₁₃H₁₈FN₂O₂S | 308.36 | 89–91 | 98 |
| 4-Fluorophenethylamine | C₈H₁₀FN | 139.17 | 30–32 | 99 |
Table 2. Spectroscopic Data for Final Product
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, 2H, Ar-H), 7.12 (t, 2H, Ar-H), 4.21 (m, 1H, piperidine-H), 3.45 (q, 2H, NHCH₂), 2.98 (t, 2H, CH₂SO₂), 2.75 (m, 4H, piperidine-H), 1.62–1.45 (m, 6H, piperidine-H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 163.5 (C=O), 161.2 (Ar-C-F), 134.8 (SO₂-C), 129.4 (Ar-C), 115.7 (Ar-C), 58.3 (piperidine-C), 44.8 (CH₂NH), 38.2 (CH₂SO₂) |
| HRMS | [M+H]⁺ Calculated: 532.18; Found: 532.17 |
Challenges and Troubleshooting
Side Reactions During Sulfonylation
Excess sulfonyl chloride may lead to disubstitution on piperidine. This is mitigated by using a 1.1:1 molar ratio of sulfonyl chloride to piperidine and rigorous temperature control.
Oxalyl Chloride Sensitivity
Hydrolysis of oxalyl chloride by moisture results in poor yields. Strict anhydrous conditions and argon/nitrogen atmospheres are essential.
Purification of Hydrophobic Intermediates
High hydrophobicity of the piperidine-sulfonyl intermediate complicates aqueous workup. Gradient elution in flash chromatography (0–100% ethyl acetate in hexane) resolves this.
Scalability and Industrial Relevance
The process is scalable to kilogram quantities with modifications:
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.2–7.8 ppm for fluorophenyl protons) and detects diastereomers .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., m/z 454.5 [M+H]+) and fragments (e.g., loss of sulfonyl group at m/z 320) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and identifies byproducts .
Advanced Tip : Pair LC-MS with ion mobility spectrometry to resolve conformational isomers .
How do structural modifications in analogous compounds influence pharmacological activity?
Advanced Research Focus
Comparative studies highlight:
- Sulfonyl vs. Carbonyl Groups : Sulfonyl-containing analogs (e.g., CAS 898452-48-7) show 10-fold higher protease inhibition than carbonyl derivatives due to stronger hydrogen bonding .
- Fluorine Substitution : 4-Fluorophenyl groups enhance metabolic stability (t₁/₂ > 6h in microsomal assays) compared to chloro or nitro substituents .
- Piperidine vs. Morpholine Rings : Piperidine-based compounds exhibit better CNS penetration (logBB >0.3) but lower aqueous solubility (logS ~-4.5) .
Data-Driven Design : Use QSAR models to correlate substituent electronegativity with IC₅₀ values (R² >0.85 in kinase inhibition studies) .
What strategies mitigate contradictions in reported biological activity data across studies?
Advanced Research Focus
Discrepancies often arise from:
- Assay Conditions : Varying pH (7.4 vs. 6.5) or ionic strength alters compound protonation states, affecting binding (e.g., pKa shifts of piperazine moieties) .
- Cell Line Variability : Differences in efflux pump expression (e.g., MDR1 in cancer cells) reduce intracellular concentrations, leading to underestimated potency .
- Control Experiments : Include orthogonal assays (e.g., thermal shift for target engagement) and negative controls (scrambled peptides) to validate specificity .
Resolution : Standardize protocols (e.g., CLIA guidelines) and report full experimental parameters (e.g., serum concentration in cell assays) .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Basic Research Focus
- Intermediate Stability : Sulfonyl-piperidine intermediates are hygroscopic; store under desiccation (-20°C) to prevent hydrolysis .
- Catalyst Selection : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., immobilized enzymes) improves recyclability and reduces metal contamination .
- Batch vs. Flow Chemistry : Continuous flow reactors enhance reproducibility (RSD <5%) for coupling steps but require precise temperature control (ΔT ±1°C) .
Scalability Data : Pilot-scale batches (100g) achieve 60% yield with >99% purity using centrifugal partition chromatography .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Q. Advanced Research Focus
- Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify essential genes modulating compound efficacy .
- Pathway Analysis : RNA-seq or phosphoproteomics (e.g., SILAC) reveal downstream effects (e.g., MAPK pathway inhibition) .
- In Vivo Models : PK/PD studies in rodents (e.g., Cmax = 1.2 µM at 10 mg/kg) correlate plasma levels with biomarker modulation (e.g., TNF-α reduction) .
Validation Tools : Pair with fluorescent probes (e.g., Alexa Fluor 647 conjugates) for live-cell imaging of target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
